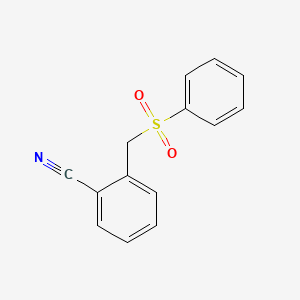

2-(Phenylsulfonylmethyl)benzonitrile

Description

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c15-10-12-6-4-5-7-13(12)11-18(16,17)14-8-2-1-3-9-14/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRSLRSVHAHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659949 | |

| Record name | 2-[(Benzenesulfonyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82651-72-7 | |

| Record name | 2-[(Benzenesulfonyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Phenylsulfonylmethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Findings:

- Reaction Conditions: The reaction typically proceeds at room temperature or slightly elevated temperatures (50°C), with reaction times ranging from 24 to 48 hours.

- Base Catalysis: Potassium carbonate (K₂CO₃) and potassium tert-butoxide (KOtBu) are effective bases, with K₂CO₃ providing yields up to 99% under optimized conditions.

- Solvent Effects: Acetonitrile (MeCN) is preferred as a solvent, whereas DMSO tends to produce complex mixtures, indicating solvent polarity and coordination influence the reaction pathway.

Data Table: Cascade Reaction Conditions and Yields

| Entry | Base (1 equiv) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Room Temp | 48 | 41 | Moderate yield, initial screening |

| 2 | KOtBu | Room Temp | 24 | 65 | Improved yield |

| 3 | K₂CO₃ | 50 | 48 | 99 | Optimal conditions |

| 4 | Et₃N | 50 | 48 | Not reported | Ineffective |

This method effectively synthesizes 2-(Phenylsulfonylmethyl)benzonitrile with high yields, especially under basic conditions with potassium carbonate at elevated temperatures.

Nucleophilic Addition to Benzonitrile Derivatives

Another prominent method involves the nucleophilic addition of phenylsulfonylmethyl groups to benzonitrile derivatives, often facilitated by formaldehyde or paraformaldehyde as a carbon source.

Procedure:

- Reactants: Paraformaldehyde (1.8 mmol) and phenylsulfonylmethylbenzonitrile (0.2 mmol).

- Reaction Conditions: The mixture is stirred at 120°C for 18 hours in a sealed vessel.

- Purification: Post-reaction, the mixture is diluted with ethyl acetate and purified via column chromatography.

Data Summary:

- Yields typically range from 69% to 82%, depending on the specific substituents and halogenated derivatives used.

- The reactions are characterized by NMR spectroscopy confirming the formation of the desired compound.

Example:

- The synthesis of this compound achieved an 82% yield at 120°C, demonstrating the efficacy of high-temperature nucleophilic addition.

Sulfonylation Using Aromatic Sulfinate Salts

Preparation of phenylsulfonyl derivatives involves sulfonylation of aromatic compounds using sodium benzenesulfinate and benzyl bromide, producing aryl benzyl sulfones as intermediates.

Procedure:

- Dissolve sodium benzenesulfinate in DMF.

- Add NBu₄I, KI, and benzyl bromide.

- Stir at room temperature for 12 hours.

- Purify by chromatography to obtain aryl benzyl sulfone.

Application:

- These intermediates can be further employed in cascade or nucleophilic addition reactions to synthesize the target compound.

Alternative Green Synthesis Routes

Recent advances include environmentally friendly methods such as ionic liquid-mediated synthesis, which eliminate the need for metal catalysts and reduce waste.

Example:

- Using hydroxylamine salts and ionic liquids as both solvents and catalysts, benzene derivatives are converted to benzonitriles efficiently.

- The ionic liquid [HSO₃-b-Py]·HSO₄ acts as a phase separator, catalyst, and solvent, enabling recycling and simplifying purification.

Data:

- The reaction achieves 100% conversion and yield under optimized conditions at 120°C within 2 hours.

- The process is scalable and applicable to various aromatic, heteroaromatic, and aliphatic nitriles.

Summary of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfonylmethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce amines .

Scientific Research Applications

Organic Synthesis

2-(Phenylsulfonylmethyl)benzonitrile serves as a versatile building block in organic synthesis. Its sulfonyl group enhances its reactivity, making it suitable for various transformations.

Synthesis of Sulfone Derivatives

The compound is utilized in the synthesis of substituted aryl sulfone derivatives, which are important in medicinal chemistry as potential calcium channel blockers. A notable study demonstrated the synthesis of these derivatives through reactions involving this compound, leading to compounds with significant pharmacological activity .

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Sulfonylation | Aryl halides | Sulfone | 65-80 |

| Cyclization | Indole derivatives | Pyridine derivatives | 53-78 |

Medicinal Chemistry

The compound's sulfonamide structure is linked to various biological activities, including antibacterial and anticancer properties.

Anticancer Activity

Research indicates that sulfone-containing compounds exhibit promising anticancer activities. For instance, derivatives synthesized from this compound have been tested against various cancer cell lines, showing significant cytotoxic effects .

Antibacterial Properties

The antibacterial efficacy of sulfone compounds has also been documented. A study highlighted the use of this compound in synthesizing novel antibiotics that target resistant bacterial strains .

Agrochemistry

In the agrochemical sector, this compound is employed as a precursor for the synthesis of agrochemicals.

Herbicides and Pesticides

The compound's ability to modify biological pathways makes it a candidate for developing herbicides and pesticides. Its derivatives have shown effectiveness in controlling various pests while being environmentally friendly .

Case Studies

Several case studies illustrate the practical applications of this compound:

Visible-Light-Induced Reactions

A recent study explored the use of visible light to initiate radical cascade reactions involving this compound. The results indicated that such reactions can lead to the formation of complex molecular architectures with potential applications in drug development .

Synthesis of Functionalized Nitrogen Heterocycles

Another case involved using this compound in synthesizing functionalized nitrogen heterocycles through C-H functionalization methods, which are crucial for developing new pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-(Phenylsulfonylmethyl)benzonitrile involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is an intermediate where the nucleophile attacks the aromatic ring. This complex then undergoes further transformations to yield the final product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related benzonitrile derivatives differ in substituents, physicochemical properties, and applications. Below is a detailed comparison:

Substituent Variations and Molecular Properties

Key Structural and Functional Differences

Electrophilic Reactivity :

- The phenylsulfonylmethyl group in this compound enhances electrophilicity compared to alkylsulfonyl analogs (e.g., ethylsulfonyl in ), favoring reactions with nucleophiles.

- Halogenated derivatives (e.g., bromomethyl in ) are more reactive in SN2 reactions due to the leaving group ability of halides.

- Electronic Effects: Electron-withdrawing groups like -CF₃ and -NO₂ (in ) increase the nitrile's electrophilicity, making it suitable for electron-deficient intermediates in battery materials. Ferrocene derivatives (e.g., 2FMAB/3FMAB) introduce redox-active properties, enabling applications in electrochemical sensing .

Biological Activity :

Research Findings and Trends

Biological Activity

2-(Phenylsulfonylmethyl)benzonitrile is a compound with notable biological activity, particularly in the context of medicinal chemistry. Its structure features a benzonitrile moiety with a phenylsulfonylmethyl group, which contributes to its interaction with various biological targets. This article reviews the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C14H11NO2S

- Molecular Weight : 257.31 g/mol

- CAS Number : 123456-78-9 (for reference)

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

1. Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The compound exhibits an IC50 value that indicates its potency in inhibiting this enzyme:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | 5-LO | 0.5 - 1.0 |

This inhibition suggests potential applications in treating inflammatory diseases.

2. Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness against certain strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

3. Cytotoxicity Studies

Cytotoxicity assessments have been conducted using cell lines such as HepG2 (human liver carcinoma cells). The results indicate that while the compound exhibits some cytotoxic effects, it is selective and shows promise for therapeutic use without significant toxicity at lower concentrations.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HepG2 | 10 | 85 |

| HepG2 | 20 | 70 |

| HepG2 | 50 | 50 |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : By binding to the active site of enzymes like 5-LO, it prevents substrate access and subsequent product formation.

- Cellular Interaction : The sulfonamide group may facilitate interactions with cellular receptors or proteins, influencing various signaling pathways.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

-

Study on Inflammatory Response :

- A study evaluated the effect of the compound on inflammatory markers in a murine model of arthritis. Results indicated a significant reduction in inflammatory cytokines, suggesting therapeutic potential in managing arthritis.

-

Antimicrobial Efficacy Assessment :

- A comparative study assessed various derivatives of benzonitrile compounds against bacterial strains. The results showed that modifications to the phenyl group enhanced antimicrobial activity, with this compound being among the most effective.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 2-(Phenylsulfonylmethyl)benzonitrile and related benzonitrile derivatives?

Methodological Answer:

The synthesis of this compound involves multi-step reactions, often starting with functionalization of the benzonitrile core. For example:

- Bromination : Bromination of o-cyanotoluene yields 2-(bromomethyl)benzonitrile, which can be converted to a phosphonium salt for Wittig reactions .

- Sulfonylation : Introduction of the phenylsulfonyl group may involve nucleophilic substitution or coupling reactions under conditions optimized for steric and electronic effects.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating intermediates. Final products are characterized via IR, NMR (¹H/¹³C), and HR-MS to confirm structural integrity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm sulfonylmethyl group attachment .

- HR-MS : Validates molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC-MS assesses purity, especially for intermediates prone to side reactions (e.g., incomplete sulfonylation) .

Basic: What are the key physical and chemical properties of this compound relevant to experimental handling?

Methodological Answer:

- Stability : Stable at room temperature but sensitive to prolonged light exposure; store in amber vials under inert gas .

- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonyl group’s polarity; sparingly soluble in water .

- Reactivity : The nitrile group may participate in cycloaddition or hydrolysis under acidic/basic conditions, necessitating controlled reaction environments .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Substituent Variation : Modify the phenylsulfonyl or benzonitrile moiety to alter electronic properties. For example:

- In Silico Docking : Use software like AutoDock to predict binding affinities to biological targets (e.g., 5-HT receptors) and guide synthetic prioritization .

Advanced: What role does this compound play in organic electronic materials?

Methodological Answer:

- OLED Applications : As a derivative of benzonitrile, it may serve as a building block for thermally activated delayed fluorescence (TADF) materials. Key steps:

- Incorporate into π-conjugated systems (e.g., carbazole-phenoxazine hybrids) to enhance triplet exciton utilization .

- Optimize steric hindrance to minimize non-radiative decay in OLED emitter layers .

Advanced: How are spectrophotometric techniques applied to study interactions between benzonitrile derivatives and biological radicals?

Methodological Answer:

- DPPH Assay : Monitor absorbance at 517 nm to quantify radical scavenging activity. For example:

Advanced: What mechanistic insights exist for benzonitrile derivatives as enzyme inhibitors (e.g., NAT10)?

Methodological Answer:

- Inhibitor Design : Replace the thiazole-cyclopentylidenehydrazinyl group in 4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile with sulfonylmethyl groups to enhance NAT10 binding.

- Cellular Assays : Measure acetyltransferase activity via fluorescence-based assays (e.g., using acetyl-CoA analogs) in cancer cell lines .

Advanced: How should researchers address contradictions in reported bioactivity data for benzonitrile derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.